molecular formula C14H20N2 B14881007 1-Benzyl-4-cyclopropylpyrrolidin-3-amine

1-Benzyl-4-cyclopropylpyrrolidin-3-amine

Cat. No.: B14881007
M. Wt: 216.32 g/mol
InChI Key: YMTFUHMWLZUZGC-UHFFFAOYSA-N
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Description

1-Benzyl-4-cyclopropylpyrrolidin-3-amine is a pyrrolidine derivative featuring a benzyl group at the nitrogen atom (position 1), a cyclopropyl substituent at position 4, and an amine group at position 3. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as enzymes and receptors. The benzyl group likely enhances lipophilicity, while the cyclopropyl ring may improve metabolic stability by restricting rotational freedom .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-benzyl-4-cyclopropylpyrrolidin-3-amine

InChI

InChI=1S/C14H20N2/c15-14-10-16(9-13(14)12-6-7-12)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2

InChI Key

YMTFUHMWLZUZGC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CN(CC2N)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-4-cyclopropylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine with cyclopropylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-Benzyl-4-cyclopropylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or cyclopropyl groups are replaced by other functional groups.

Scientific Research Applications

1-Benzyl-4-cyclopropylpyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-cyclopropylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-Benzyl-4-cyclopropylpyrrolidin-3-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Melting Point (°C) Synthesis Yield Notable Properties
This compound C₁₄H₁₉N₂ 215.32 Pyrrolidine Benzyl (N1), Cyclopropyl (C4) Not reported Not reported High lipophilicity due to benzyl group; potential metabolic stability from cyclopropyl .
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 Pyrrolidine Cyclopropyl (N1) Not reported Not reported Simpler structure; lower molecular weight; safety data available (skin/eye irritation risks) .
(3R,4S)-4-cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine C₁₇H₂₆N₂O₂ 296.40 Pyrrolidine Methoxy-substituted benzyl (N1), Cyclopropyl (C4), Stereochemistry (3R,4S) Not reported Not reported Enhanced solubility from methoxy groups; stereochemistry critical for target selectivity .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₃N₅ 215.26 Pyrazole Pyridin-3-yl (N1), Cyclopropyl (N), Methyl (C3) 104.0–107.0 17.90% Heteroaromatic core; characterized by NMR/HRMS; low synthesis yield suggests reaction challenges .

Key Observations:

Core Structure Differences: The target compound and –3 derivatives share a pyrrolidine core, whereas the pyrazole-based compound () introduces a nitrogen-rich heterocycle. The cyclopropyl group is a common feature across all compounds, likely employed to modulate conformation and metabolic stability.

Substituent Effects: Benzyl vs. Pyridinyl vs. Benzyl: The pyridinyl group () introduces aromaticity and basicity, which could enhance interactions with charged residues in biological targets .

Synthesis Challenges :

  • The low yield (17.90%) reported for the pyrazole derivative () highlights difficulties in cyclopropane introduction under copper-catalyzed conditions. Similar challenges may arise during the synthesis of the target compound .

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